1,5-Diamino-4,8-dihydroxy-2-phenoxyanthracene-9,10-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,5-Diamino-4,8-dihydroxy-2-phenoxyanthracene-9,10-dione: is a chemical compound with the molecular formula C14H10N2O4 and a molecular weight of 270.24 g/mol . It is known for its distinctive red-brown color and is primarily used as an intermediate in the synthesis of dyes .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1,5-Diamino-4,8-dihydroxy-2-phenoxyanthracene-9,10-dione can be synthesized through various methods. One common approach involves the reaction of 1,5-dihydroxyanthraquinone with phenol in the presence of a catalyst such as sulfuric acid . The reaction typically occurs at elevated temperatures, around 150-200°C .
Industrial Production Methods: In industrial settings, the compound is produced using large-scale reactors where the reactants are mixed and heated under controlled conditions. The reaction mixture is then cooled, and the product is isolated through filtration and purification processes .
Analyse Chemischer Reaktionen
Types of Reactions: 1,5-Diamino-4,8-dihydroxy-2-phenoxyanthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: It can be reduced to form leuco compounds.
Substitution: The amino and hydroxyl groups can participate in substitution reactions with various reagents.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products:
Oxidation: Formation of anthraquinone derivatives.
Reduction: Formation of leuco compounds.
Substitution: Formation of substituted anthraquinone derivatives.
Wissenschaftliche Forschungsanwendungen
1,5-Diamino-4,8-dihydroxy-2-phenoxyanthracene-9,10-dione has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of various dyes and pigments.
Biology: Investigated for its potential use in biological staining and as a fluorescent marker.
Medicine: Studied for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the production of high-performance dyes and pigments for textiles and other materials.
Wirkmechanismus
The mechanism of action of 1,5-Diamino-4,8-dihydroxy-2-phenoxyanthracene-9,10-dione involves its interaction with molecular targets such as DNA and proteins . The compound can intercalate into DNA, disrupting its structure and function, which may lead to cell death . Additionally, it can inhibit the activity of certain enzymes, contributing to its antimicrobial and anticancer properties .
Vergleich Mit ähnlichen Verbindungen
- 1,5-Diamino-4,8-dihydroxyanthraquinone
- 1,8-Diamino-4,5-dihydroxyanthraquinone
- 1,5-Diamino-4,8-dihydroxy(p-hydroxyphenyl)anthraquinone
Uniqueness: 1,5-Diamino-4,8-dihydroxy-2-phenoxyanthracene-9,10-dione is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it particularly valuable in the synthesis of specialized dyes and pigments .
Eigenschaften
CAS-Nummer |
77900-85-7 |
---|---|
Molekularformel |
C20H14N2O5 |
Molekulargewicht |
362.3 g/mol |
IUPAC-Name |
1,5-diamino-4,8-dihydroxy-2-phenoxyanthracene-9,10-dione |
InChI |
InChI=1S/C20H14N2O5/c21-10-6-7-11(23)15-14(10)19(25)16-12(24)8-13(18(22)17(16)20(15)26)27-9-4-2-1-3-5-9/h1-8,23-24H,21-22H2 |
InChI-Schlüssel |
UJUJZCVBECKVGA-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)OC2=C(C3=C(C(=C2)O)C(=O)C4=C(C=CC(=C4C3=O)O)N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.